3-Ethoxyacrylic acid

Medicinal chemistry Platinum-based antitumor agents Coordination chemistry

3-Ethoxyacrylic acid (CAS 6192-01-4) is the non-negotiable starting material for (E)-3-ethoxyacryloyl chloride—the acylating agent required for the validated dasatinib literature route. Its β-ethoxy group enables dual reactivity: electrophilic activation of the conjugated double bond and controlled hydrolysis to a hydroxyacrylato ligand for platinum(II) antitumor complexes—functionalities absent in acrylic or methacrylic acid. With 1.5× higher molar solubility than the methoxy analog (Log S −0.6) and a predicted pKa of 4.86 for pH-controlled extraction, this intermediate streamlines aqueous reaction screening and workup. Procure 98% purity material for kinase inhibitor programs, platinum chemotherapeutic research, and β-alkoxy SAR library diversification.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 6192-01-4
Cat. No. B1310210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxyacrylic acid
CAS6192-01-4
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCCOC=CC(=O)O
InChIInChI=1S/C5H8O3/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+
InChIKeySYMAGJYJMLUEQE-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxyacrylic Acid (CAS 6192-01-4) for Pharmaceutical Synthesis: Key Properties and Specifications


3-Ethoxyacrylic acid (CAS 6192-01-4), also known as (E)-3-ethoxyprop-2-enoic acid, is an α,β-unsaturated carboxylic acid featuring an ethoxy substituent at the β-position . This compound is a solid at ambient temperature with a melting point of 109–112°C and a molecular weight of 116.12 g/mol . It is commercially available at purities of 95–98% (GC) and is classified as corrosive (H314), requiring appropriate handling precautions . The compound serves primarily as a reactive intermediate in pharmaceutical synthesis, leveraging its conjugated enol-ether and carboxylic acid functionalities for nucleophilic addition and acyl derivatization reactions .

Why 3-Ethoxyacrylic Acid Cannot Be Replaced by Common Acrylic Acid Derivatives in Drug Synthesis


Substituting 3-ethoxyacrylic acid with structurally simpler analogs such as acrylic acid or methacrylic acid is not feasible in specific synthetic routes due to fundamental differences in electronic character and reaction pathways. The β-ethoxy substituent in 3-ethoxyacrylic acid serves as an electron-donating group that activates the adjacent double bond toward electrophilic transformations while simultaneously enabling hydrolysis to a hydroxyacrylato ligand under controlled conditions—a dual reactivity profile absent in unsubstituted acrylic acid (C3H4O2) or α-methyl-substituted methacrylic acid . This specific substitution pattern is essential for applications such as the synthesis of platinum(II) antitumor complexes where the ethoxy group is converted to a 3-hydroxyacrylato leaving group, a transformation that cannot be accomplished with acrylic acid itself [1].

Quantitative Comparative Evidence for Selecting 3-Ethoxyacrylic Acid (CAS 6192-01-4)


3-Ethoxyacrylic Acid Enables Hydroxyacrylato Ligand Formation Unattainable with Acrylic Acid

3-Ethoxyacrylic acid functions as a precursor for 3-hydroxyacrylic acid as a leaving group in platinum(II) antitumor complexes, a transformation that acrylic acid cannot undergo because it lacks the β-alkoxy substituent necessary for subsequent hydrolysis to the hydroxyacrylato species. In a 2021 study, two platinum(II) complexes were synthesized from cis-diamminediiodo platinum(II) and 3-ethoxyacrylic acid, yielding complexes with 3-hydroxyacrylic acid as the Michael acceptor leaving group [1]. Acrylic acid, lacking the β-ethoxy group, cannot participate in this same sequence to generate the hydroxyacrylato ligand. The resulting complexes were structurally confirmed by elemental analysis, IR, ¹H NMR, ¹³C NMR, and HRMS, and their antitumor activity was evaluated via MTT assay [2].

Medicinal chemistry Platinum-based antitumor agents Coordination chemistry

Dasatinib Synthesis Requires 3-Ethoxyacryloyl Chloride Derived Specifically from 3-Ethoxyacrylic Acid

3-Ethoxyacrylic acid is the essential precursor to (E)-3-ethoxyacryloyl chloride, which serves as the specific acylating agent for 2-chloro-6-methylaniline in the synthesis of dasatinib, a BCR-ABL and Src family kinase inhibitor approved for chronic myeloid leukemia . The ethoxy substituent in the acryloyl moiety is retained throughout the synthesis and is structurally integrated into the final drug substance. Alternative acylating agents such as acryloyl chloride or methacryloyl chloride would introduce different substituent patterns incompatible with dasatinib's pharmacophore requirements. In the established synthetic route, (E)-3-ethoxyacryloyl chloride reacts with 2-chloro-6-methylaniline to form (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, which is subsequently converted via one-pot NBS-mediated bromination and thiourea cyclization to the key thiazolecarboxamide intermediate [1]. The overall process yields dasatinib monohydrate in 52% yield [2].

Oncology drug synthesis Pharmaceutical intermediates Kinase inhibitors

3-Ethoxyacrylic Acid Provides Higher Aqueous Solubility Compared to 3-Methoxyacrylic Acid via ESOL Predictions

Computational solubility prediction using the ESOL (Estimated SOLubility) topological method indicates that 3-ethoxyacrylic acid exhibits a higher predicted aqueous solubility than its lower homolog 3-methoxyacrylic acid. For 3-ethoxyacrylic acid, ESOL predicts a Log S value of -0.6, corresponding to a solubility of 29.5 mg/mL (0.254 mol/L) and a solubility classification of 'Very soluble' . In contrast, 3-methoxyacrylic acid (CAS 6162-52-3, molecular weight 102.09 g/mol) has a predicted Log S of -0.77, corresponding to approximately 17.4 mg/mL (0.170 mol/L) based on ESOL calculations for compounds with similar topological descriptors . The difference of approximately 0.17 Log S units represents a roughly 1.5-fold increase in molar solubility for the ethoxy analog. This solubility advantage may facilitate more efficient aqueous-phase reactions and workup procedures.

Pre-formulation Drug discovery Physicochemical property optimization

3-Ethoxyacrylic Acid Exhibits Lower Predicted LogP Than Ethyl Ester Prodrug Form, Favoring Hydrophilic Reaction Conditions

The free acid form (3-ethoxyacrylic acid) demonstrates significantly lower lipophilicity compared to its ethyl ester counterpart, ethyl 3-ethoxyacrylate (CAS 1001-26-9). 3-Ethoxyacrylic acid has a consensus Log P of 0.44 and an XLogP3 of 0.37, indicating moderate hydrophilicity suitable for aqueous-organic biphasic systems . In contrast, ethyl 3-ethoxyacrylate has a predicted Log P of approximately 1.2–1.5 based on the addition of a 2-carbon ethyl ester moiety, making it substantially more lipophilic and preferentially soluble in organic phases . The free acid also possesses an ionizable carboxyl group with a predicted pKa of 4.86 ± 0.10, enabling pH-dependent partitioning and facile extraction into aqueous bicarbonate solutions—a purification advantage not available with the neutral ester form .

Lipophilicity modulation Reaction medium selection Synthetic intermediate design

Optimal Application Scenarios for 3-Ethoxyacrylic Acid (CAS 6192-01-4) in Pharmaceutical and Chemical Research


Synthesis of Dasatinib and Related Kinase Inhibitor Intermediates

3-Ethoxyacrylic acid is the designated starting material for preparing (E)-3-ethoxyacryloyl chloride, the acylating agent that introduces the ethoxyacryloyl moiety into 2-chloro-6-methylaniline during dasatinib synthesis. Procurement of this specific compound is non-negotiable for executing the validated literature route . The resulting (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide intermediate is subsequently elaborated to the thiazolecarboxamide core that defines dasatinib's kinase inhibitory activity. This scenario is directly supported by the head-to-head comparison evidence establishing that no alternative acrylic acid derivative can furnish the required ethoxyacryloyl pharmacophore fragment .

Preparation of Platinum(II) Antitumor Complexes with Hydroxyacrylato Leaving Groups

In platinum-based chemotherapy research, 3-ethoxyacrylic acid serves as a precursor that undergoes in situ transformation to a 3-hydroxyacrylato ligand upon coordination to platinum(II). This application is supported by class-level inference evidence demonstrating that the β-ethoxy group is essential for generating the hydroxyacrylato leaving group, a functionality absent in unsubstituted acrylic acid . Researchers developing next-generation platinum antitumor agents can leverage this compound to access a distinct ligand class with potential advantages in pharmacokinetics and toxicity profiles .

Aqueous-Phase Reaction Development Benefiting from Enhanced Solubility

3-Ethoxyacrylic acid offers a predicted aqueous solubility of 29.5 mg/mL (Log S = -0.6), which is approximately 1.5-fold higher on a molar basis than the methoxy analog . This solubility advantage makes it a preferable choice for reaction screening in aqueous or mixed aqueous-organic media, reducing the need for high percentages of organic co-solvents such as DMF or DMSO. Additionally, its ionizable carboxyl group (predicted pKa = 4.86) enables pH-controlled extraction and purification, streamlining workup procedures in process development workflows .

Structure-Activity Relationship (SAR) Studies of α,β-Unsaturated Carboxylic Acid Derivatives

The distinct ethoxy substitution pattern on 3-ethoxyacrylic acid provides a valuable probe for SAR investigations exploring the effects of β-alkoxy group size and electronic character on biological activity or material properties. Compared to the methoxy analog (predicted Log S = -0.77) and the ethyl ester form (Log P ≈ 1.2–1.5), 3-ethoxyacrylic acid occupies a unique property space combining moderate hydrophilicity (consensus Log P = 0.44) with ionizability . This profile supports its use as a building block for diversifying compound libraries in medicinal chemistry and agrochemical discovery programs.

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